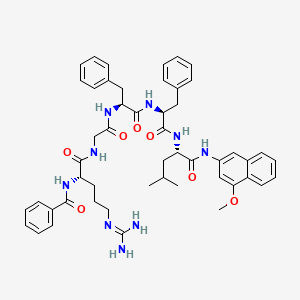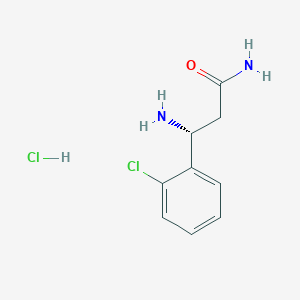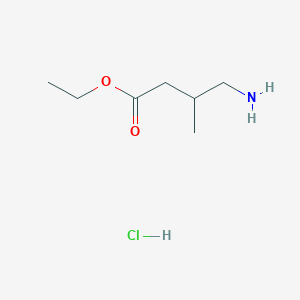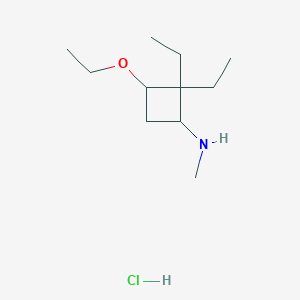
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA
Übersicht
Beschreibung
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is a useful research compound. Its molecular formula is C50H59N9O7 and its molecular weight is 898.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hämoglobin-Katabolismus in Krankheitsvektoren
Die Verbindung wurde in der Untersuchung des Hämoglobinabbaus in Rhodnius prolixus, einem Vektor der Chagas-Krankheit, verwendet. Forscher setzten sie ein, um die Aktivität von Mitteldarm-assoziierten Peptidasen zu profilieren und das komplizierte Netzwerk von Enzymen aufzudecken, die am Katabolismus von Hämoglobin beteiligt sind .
Peptid-Selbstassemblierung in der Nanomedizin
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA: ist Teil einer Klasse von Verbindungen, die das Phe-Phe-Motiv aufweisen, das die Selbstassemblierung kurzer Peptide zu Nanostrukturen antreibt. Diese Strukturen finden Anwendung in der Wirkstoffabgabe, in Biomaterialien und in neuen therapeutischen Paradigmen. Die Fähigkeit des Motivs, Hydrogele und Nanostrukturen zu bilden, ist entscheidend für die nächste Generation von Nanomedizinen .
Wirkmechanismus
Target of Action
The primary target of the compound Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is the enzyme cathepsin D . Cathepsin D is a type of protease, an enzyme that breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in protein degradation and turnover, which is essential for maintaining cellular homeostasis.
Mode of Action
This compound interacts with cathepsin D by serving as a substrate for this enzyme . As a substrate, this compound binds to the active site of cathepsin D, where it undergoes enzymatic cleavage. This interaction results in the breakdown of the compound, which allows cathepsin D to carry out its function in protein degradation.
Biochemical Pathways
The action of this compound affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various biomolecules within the cell. By serving as a substrate for cathepsin D, this compound contributes to the overall process of protein degradation within the lysosomes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation via the lysosomal pathway . By acting as a substrate for cathepsin D, this compound aids in the breakdown of proteins, contributing to cellular processes such as protein turnover and the removal of damaged or unnecessary proteins.
Biochemische Analyse
Biochemical Properties
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes like cathepsin D, chymotrypsin, and trypsin. The nature of these interactions involves the cleavage of the peptide bond within the substrate, leading to the release of the fluorescent 4MbNA moiety. This fluorescence can be measured to determine the enzymatic activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes. For example, the cleavage of this compound by cathepsin D can impact lysosomal function and protein degradation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteases such as cathepsin D, chymotrypsin, and trypsin. Upon binding, the enzyme cleaves the peptide bond, releasing the fluorescent 4MbNA moiety. This cleavage event can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C. Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that this compound maintains its activity over several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity measurement without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, indicating that there is an optimal concentration range for its use in enzymatic assays .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and lysosomal function. It interacts with enzymes such as cathepsin D, which plays a role in the breakdown of proteins within lysosomes. The cleavage of this compound by these enzymes can affect metabolic flux and the levels of various metabolites involved in protein turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where proteases are active. The compound’s distribution can influence its accessibility to target enzymes and its overall efficacy in enzymatic assays .
Subcellular Localization
This compound is primarily localized within lysosomes, where it serves as a substrate for lysosomal proteases such as cathepsin D. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to lysosomes. This localization is crucial for its role in studying lysosomal function and protein degradation pathways .
Eigenschaften
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGMILTYFXNDF-IWWWZYECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99112-24-0 | |
| Record name | 99112-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)









![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)


![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)
